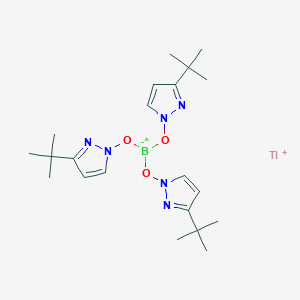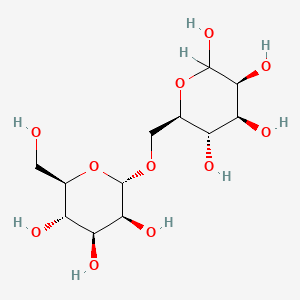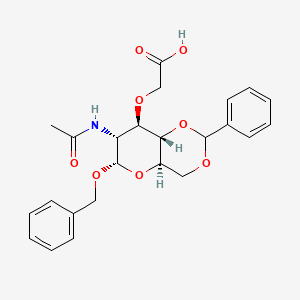![molecular formula C₁₃H₁₉NO₂ B1140022 3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol CAS No. 185502-41-4](/img/structure/B1140022.png)
3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex compounds often involves multi-step chemical processes that integrate functionalities and form the desired molecular structure. For instance, a related process involves the [2+2] condensation of 2,6-diformyl-4-methylphenol and 1,3-bis(3-aminopropyl)tetramethyldisiloxane in the presence of MnCl2, yielding μ-chlorido-bridged dimanganese(II) complexes with intricate coordination (Alexandru et al., 2014). This illustrates the complexity and precision needed in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol is often characterized using techniques such as X-ray crystallography, NMR, UV, and IR spectroscopy. For example, the structure and properties of 2-(3-pyridylmethyliminomethyl)phenol were determined, highlighting the importance of intramolecular hydrogen bonding and tautomeric interconversions in defining the molecule's characteristics (Cimerman et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include cycloisomerization, as seen in the synthesis of 2-functionalized benzofurans from 2-(1-hydroxyprop-2-ynyl)phenols, showcasing the compound's reactive versatility (Gabriele et al., 2008). These reactions can lead to a variety of products with different functionalities, indicating the compound's potential as a precursor for further chemical transformations.
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of compounds under different conditions. Although specific details for 3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol are not available, studies on related compounds provide insights into how structural variations can affect these properties, aiding in the prediction and manipulation of the compound's physical characteristics for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are vital for comprehensively understanding a compound's utility. For example, the synthesis and properties of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane highlight the methodologies for enhancing antimicrobial activity through structural modification (Jafarov et al., 2019).
Applications De Recherche Scientifique
Phenolic Compounds: A Pharmacological Review
Chlorogenic Acid (CGA) and Its Biological Activities
CGA is a primary example of phenolic acids demonstrating a broad spectrum of pharmacological effects. It showcases antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities among others. Its implications in modulating lipid and glucose metabolism suggest its potential in treating metabolic disorders such as diabetes and obesity. The wide range of therapeutic roles attributed to CGA underscores the significance of phenolic compounds in medicinal research and their potential as natural food additives or therapeutic agents (Naveed et al., 2018).
Cinnamic Acid Derivatives and Anticancer Potential
Research has highlighted the anticancer potential of cinnamic acid derivatives, indicating a rich tradition in medicinal use. Their chemical reactivity facilitates the synthesis of antitumor agents, showcasing the value of phenolic compounds in developing treatments for various cancers (De, Baltas, & Bedos-Belval, 2011).
Hydroxycinnamic Acids in Cosmeceuticals
The cosmeceutical industry benefits from hydroxycinnamic acids and their derivatives due to their antioxidant, anti-collagenase, and UV protective effects. These properties make them promising ingredients in anti-aging and skin-protective formulations, although the challenge of stability and bioavailability remains (Taofiq et al., 2017).
Propriétés
IUPAC Name |
3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYLDGVLFSXDG-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]([C@@H](C1)CN)(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)
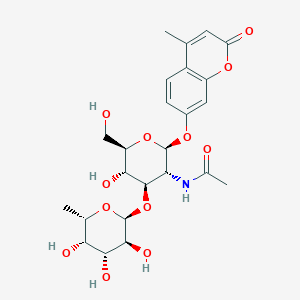


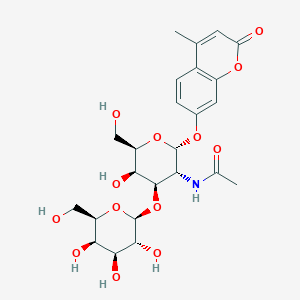

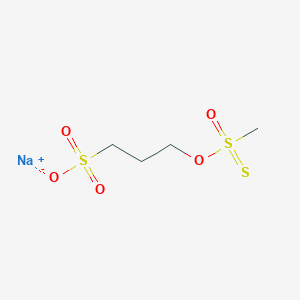

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
